3-Iodo-6-methylpyridazine
Overview
Description
3-Iodo-6-methylpyridazine is a heterocyclic organic compound with the molecular formula C5H5IN2 It is a derivative of pyridazine, characterized by the presence of an iodine atom at the third position and a methyl group at the sixth position on the pyridazine ring
Mechanism of Action
Target of Action
3-Iodo-6-methylpyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
It is known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature and storage conditions can affect its stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methylpyridazine typically involves the iodination of 6-methylpyridazine. One common method includes the reaction of 3-chloro-6-methylpyridazine with hydrogen iodide in the presence of water, followed by heating under reflux conditions. The reaction mixture is then treated with sodium carbonate to neutralize the acid and isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-azido-6-methylpyridazine or 3-cyano-6-methylpyridazine can be formed.
Coupling Products: Various biaryl compounds can be synthesized through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Iodo-6-methylpyridazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Comparison with Similar Compounds
3-Chloro-6-methylpyridazine: Similar in structure but with a chlorine atom instead of iodine.
3-Bromo-6-methylpyridazine: Contains a bromine atom at the third position.
6-Methylpyridazine: Lacks the halogen substituent.
Uniqueness: 3-Iodo-6-methylpyridazine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher reactivity compared to chlorine or bromine make it particularly useful in coupling reactions and as a precursor for further functionalization .
Properties
IUPAC Name |
3-iodo-6-methylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLFNBXIOWKHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506688 | |
Record name | 3-Iodo-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1618-47-9 | |
Record name | 3-Iodo-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-6-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3-iodo-6-methylpyridazine in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis. Specifically, it can undergo radicalic ethoxycarbonylation to introduce ester groups at the 4 and 5 positions of the pyridazine ring. [] This reaction, utilizing ethyl pyruvate oxyhydroperoxide in a two-phase system with sulfuric acid and toluene, yields diethyl this compound-4,5-dicarboxylate in excellent yield (94%). [] This diester product then acts as a key intermediate for synthesizing more complex polycyclic systems. []
Q2: Why is the use of a two-phase system beneficial for the radicalic ethoxycarbonylation of this compound?
A2: Utilizing a two-phase system, specifically sulfuric acid/toluene, for the radicalic ethoxycarbonylation of this compound offers significant advantages. [] Previous studies demonstrated that conducting this reaction in a homogeneous solution often led to the formation of undesirable polysubstituted side products. [] The two-phase system minimizes these side reactions, leading to a significant increase in the desired diester product yield. []
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